N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
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Overview
Description
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide compound known for its potent anthelmintic and fasciolicide properties. It is widely used in veterinary medicine to control parasitic infestations in livestock, particularly sheep and cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide involves several key steps:
Iodination of Salicylic Acid: Salicylic acid is iodinated by adding iodine in the presence of hydrogen peroxide, yielding a high percentage of 3,5-diiodosalicylic acid.
Formation of Aminoether: The aminoether is synthesized from 4-chlorophenol.
Coupling Reaction: The 3,5-diiodosalicylic acid is reacted with the aminoether in the presence of phosphorus trichloride (PCl3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the halogen groups, potentially altering the compound’s biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various iodinated derivatives, while substitution reactions can produce a range of functionalized compounds .
Scientific Research Applications
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of chitinase, an enzyme crucial for the survival of certain parasites. By inhibiting chitinase, the compound disrupts the parasite’s ability to form its exoskeleton, leading to its death . The molecular targets and pathways involved include the binding of the compound to the active site of chitinase, preventing the enzyme from catalyzing the hydrolysis of chitin .
Comparison with Similar Compounds
Similar Compounds
N-{3-chloro-4-(4-chlorophenoxy)phenyl}-2-hydroxy-3,5-diiodobenzamide: Another halogenated salicylanilide with similar anthelmintic properties.
N-{3-chloro-4-(4-chlorophenoxy)phenyl}-2-hydroxy-3,5-diiodobenzamide: Known for its antifungal and antibacterial activities.
Uniqueness
N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide is unique due to its dual halogenation (chlorine and iodine), which enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C23H13Cl2I2NO3 |
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Molecular Weight |
676.1 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H13Cl2I2NO3/c24-17-6-8-20(15-4-2-1-3-14(15)17)31-21-7-5-13(11-18(21)25)28-23(30)16-9-12(26)10-19(27)22(16)29/h1-11,29H,(H,28,30) |
InChI Key |
ROTULEBYCWKEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |
Origin of Product |
United States |
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